4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)13-8(5-14)11-12-9(13)15/h1-4,14H,5H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGMRDGLTWHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The thione group can be reduced to the corresponding thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 4-(4-Fluorophenyl)-3-formyl-1H-1,2,4-triazole-5-thione or 4-(4-Fluorophenyl)-3-carboxy-1H-1,2,4-triazole-5-thione.
Reduction: Formation of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thiol.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. The incorporation of the 1,2,4-triazole moiety has been shown to enhance antifungal activity against various fungal pathogens. For instance, derivatives of 1,2,4-triazole have demonstrated significant efficacy against Candida species and Aspergillus species. A study highlighted that compounds bearing the triazole-thioether moiety exhibited improved antifungal activity compared to traditional antifungals like azoles .
Antibacterial Properties
The antibacterial potential of 1,2,4-triazole derivatives has also been extensively studied. Certain hybrids of ciprofloxacin and 1,2,4-triazole-5(4H)-thione have shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics. These compounds were noted for their minimal inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced antibacterial activity.
Anticancer Research
Research into the anticancer properties of triazole derivatives is promising. Compounds derived from 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione have shown cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer cells. The selectivity towards cancer cells was particularly notable in studies where these compounds were tested using the MTT assay .
Fungicides
The triazole class is widely used in agriculture as fungicides due to their ability to inhibit fungal growth. Triazole derivatives have been synthesized and tested for their efficacy against plant pathogens such as Fusarium and Phytophthora. These compounds often demonstrate lower toxicity to plants while effectively controlling fungal diseases .
Herbicidal Activity
Emerging studies suggest that triazole derivatives may also possess herbicidal properties. The ability of these compounds to disrupt metabolic pathways in plants can lead to effective weed control without harming crops .
Polymer Chemistry
Triazole compounds are being explored in polymer chemistry for their ability to form stable complexes with metal ions. This property can be utilized in the development of new materials with enhanced thermal stability and mechanical properties . The incorporation of triazoles into polymer matrices may lead to innovative applications in coatings and composite materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The fluorophenyl group enhances its binding affinity, while the triazole ring provides stability and specificity. The compound can also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Core
Position 3 Modifications
- Hydroxymethyl vs. Methylsulfanylbenzylidene (): The compound 5-(4-Fluorophenyl)-4-[(E)-(4-methylsulfanylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione replaces the hydroxymethyl group with a methylsulfanylbenzylidene substituent. However, the hydroxymethyl group offers hydrogen-bonding interactions, which may improve solubility and target binding .
Position 4 Modifications
- Ethyl vs. Hydroxymethyl ():
4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione substitutes the hydroxymethyl group with an ethyl chain. This modification reduces polarity and metabolic susceptibility. Studies show this compound is metabolically inert, resisting desulfurization and S-oxidation, unlike hydroxymethyl derivatives that may undergo oxidation .
Position 5 Thione Group
Aromatic Group Modifications
Fluorophenyl vs. Halogenated Aryl ():
Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole demonstrate that chloro or bromo substituents on aryl groups enhance intermolecular interactions (e.g., halogen bonding) and antimicrobial activity. The fluorophenyl group in the target compound balances electronegativity and steric effects, optimizing bioactivity .
Naphthalen-1-yl vs. Fluorophenyl ():
The fluorophenyl group in the main compound offers a balance between size and electronic effects .
Data Tables
Table 1: Substituent Effects on Triazole Derivatives
Biological Activity
4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties. We will explore various studies that have evaluated its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H9F N3OS. The presence of the fluorophenyl group and the thione functionality contribute to its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, a study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. The most effective compounds in this series reduced TNF-α production by approximately 44-60% at concentrations ranging from 50 to 100 µg/mL .
2. Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. A comparative analysis showed that compounds structurally related to this compound exhibited activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .
3. Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that triazole derivatives possess notable cytotoxic effects. For example, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation. Specifically, derivatives containing thione groups exhibited enhanced cytotoxicity compared to their non-thione counterparts .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of several triazole derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 29 µM to over 70 µM depending on the specific structure of the compound .
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, the anti-inflammatory properties were assessed through cytokine release assays in PBMC cultures stimulated with lipopolysaccharides (LPS). The tested triazole derivatives significantly inhibited TNF-α production, suggesting a potential therapeutic role in inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
